Elevated Lipophilicity (XLogP3) Compared to N-1H Analog
The target compound demonstrates a higher computed partition coefficient (XLogP3) of 2.7, compared to 1.9 for the N-1H analog 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 885223-65-4) [1][2]. This quantifiable increase in lipophilicity is directly linked to the presence of the tetrahydropyran group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Computed property from PubChem (XLogP3 algorithm) |
Why This Matters
For procurement, this matters because the N-1-THP derivative offers a distinct lipophilicity space crucial for optimizing passive membrane permeability and potentially enhancing CNS penetration when integrated into a final drug candidate, which the more polar N-1H analog cannot provide.
- [1] PubChem. (2026). Compound Summary for CID 131696372: 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 40151908: 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. View Source
